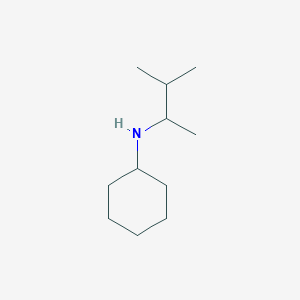

N-(3-methylbutan-2-yl)cyclohexanamine

Description

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)cyclohexanamine |

InChI |

InChI=1S/C11H23N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

RWKJGJABTAHECS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Methylbutan 2 Yl Cyclohexanamine and Its Analogues

Classical Amine Synthesis Approaches

Traditional methods for amine synthesis have long been established and rely on fundamental organic reactions. While robust, they can present challenges regarding selectivity and reaction conditions.

Nucleophilic substitution is a cornerstone of C-N bond formation. ucsb.edu In the context of synthesizing N-(3-methylbutan-2-yl)cyclohexanamine, this typically involves the reaction of an amine with an alkyl halide in what is known as N-alkylation. The reaction can proceed in two ways: either by reacting cyclohexylamine (B46788) with a suitable 3-methylbutan-2-yl halide or, more commonly, by reacting 3-methylbutan-2-amine with a cyclohexyl halide (e.g., bromocyclohexane).

This reaction generally follows an Sₙ2 mechanism, where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl halide and displacing the halide leaving group. ucsb.edu However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The secondary amine product, this compound, is often more nucleophilic than the primary amine starting material. libretexts.org This can lead to a subsequent reaction with another molecule of the cyclohexyl halide, resulting in the formation of a tertiary amine as a significant byproduct. Further reaction can even produce a quaternary ammonium (B1175870) salt. libretexts.org Due to this lack of selectivity, direct alkylation is often less favored for the clean synthesis of secondary amines.

| Reactant 1 | Reactant 2 | Desired Product | Major Side Product |

|---|---|---|---|

| Cyclohexyl bromide | 3-Methylbutan-2-amine | This compound | N,N-dicyclohexyl-3-methylbutan-2-amine |

Reductive amination is a highly effective and widely used method for synthesizing secondary and tertiary amines, as it circumvents the issue of over-alkylation seen in direct substitution. harvard.edu This process involves two main steps that are often performed in a single pot: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. harvard.edu

To synthesize this compound, cyclohexanone (B45756) is reacted with 3-methylbutan-2-amine. This condensation reaction forms a transient iminium ion, which is then reduced in situ. A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) can be used, more specialized hydride reagents are often preferred for their selectivity and milder reaction conditions. Sodium cyanoborohydride (NaCNBH₃) is effective at a slightly acidic pH, selectively reducing the iminium ion in the presence of the starting ketone. harvard.edu However, its high toxicity and the liberation of cyanide are significant disadvantages. harvard.edu

A superior alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which has emerged as a reagent of choice for reductive aminations. harvard.edu It is less toxic, moisture-stable, and highly effective in aprotic solvents, providing excellent yields of the desired secondary amine with minimal side products. harvard.edu Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another powerful method for this reduction.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE, THF), often with AcOH | High selectivity, mild conditions, low toxicity. harvard.edu | Higher cost compared to NaBH₄. |

| Sodium Cyanoborohydride (NaCNBH₃) | Protic solvents (e.g., MeOH), pH 6-7 | Selectively reduces iminium ions. harvard.edu | Highly toxic, generates toxic HCN byproduct. harvard.edu |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) | Pressurized H₂ atmosphere, various solvents | Clean reaction, high yields, scalable. | Requires specialized pressure equipment. |

Catalytic Approaches to this compound Formation

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-N bonds with greater efficiency, atom economy, and functional group tolerance. researchgate.net

Catalytic methods provide powerful alternatives to classical syntheses. One of the most elegant strategies is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. organic-chemistry.org This process allows alcohols to serve as alkylating agents for amines, with water being the only byproduct. In this approach, a transition-metal catalyst (commonly based on iridium, ruthenium, or rhodium) temporarily removes hydrogen from cyclohexanol (B46403) to form cyclohexanone in situ. organic-chemistry.org The ketone then undergoes a standard reductive amination with 3-methylbutan-2-amine, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine. This method is highly atom-economical and environmentally benign.

Additionally, reductive amination can be performed directly from alcohols and amines using nickel catalysts in the presence of hydrogen. mdpi.com For instance, nickel supported on alumina (B75360) has been shown to be effective for the amination of cyclohexanol to produce cyclohexylamine. mdpi.com Heterogeneous catalysts, such as rhodium/platinum bimetallic nanoparticles, have also been utilized for the reductive cross-amination between imine intermediates and alkylamines to furnish N-alkylated cyclohexylamine derivatives. organic-chemistry.orgorganic-chemistry.org

| Catalytic Method | Catalyst Example | Substrates | Byproduct |

|---|---|---|---|

| Borrowing Hydrogen | [Ir(Cp*)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂ complexes | Cyclohexanol + Amine | Water |

| Direct Reductive Amination | Ni/Al₂O₃ | Cyclohexanol + Amine + H₂ | Water |

| Reductive Cross-Amination | Rh/Pt nanoparticles | Nitroarenes/Anilines + Alkylamines | Varies |

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control of the site of bond formation. In the synthesis of analogues of this compound, these concepts are critical. For instance, if a substrate contained both a ketone and an ester group, the reductive amination protocol would be highly chemoselective for the ketone, as ketones are much more reactive towards imine formation than esters.

Regioselectivity becomes important when using unsymmetrically substituted cyclohexanones. For example, the reductive amination of 3-methylcyclohexanone (B152366) with 3-methylbutan-2-amine can lead to a mixture of diastereomeric products (cis and trans isomers). The stereochemical outcome can sometimes be influenced by the choice of reducing agent and reaction conditions, with bulkier reagents potentially favoring addition from the less sterically hindered face of the iminium intermediate. Catalytic methods can offer higher degrees of diastereoselectivity by employing specifically designed ligands that create a chiral environment around the metal center, thereby directing the approach of the reactants.

Asymmetric Synthesis and Chiral Resolution Techniques

The structure of this compound contains two chiral centers: one at the carbon of the cyclohexyl ring attached to the nitrogen and one at the C2 position of the 3-methylbutan-2-yl group. This gives rise to four possible stereoisomers (two diastereomeric pairs of enantiomers). The synthesis of a single, desired stereoisomer requires asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis aims to create a specific stereoisomer directly. This can be achieved through several strategies:

Chiral Substrates: Starting with an enantiomerically pure reactant, such as (R)- or (S)-3-methylbutan-2-amine, will result in a mixture of only two diastereomers, which are often easier to separate than enantiomers.

Chiral Auxiliaries: A powerful approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov Cyclohexanone can be condensed with (R)- or (S)-tBS to form a chiral N-sulfinyl imine. A subsequent diastereoselective reduction of the C=N bond, followed by acidic cleavage of the sulfinyl group, yields an enantiomerically enriched chiral amine. nih.gov

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemistry of the reaction. suny.edu For example, in a catalytic reductive amination, a chiral transition-metal complex can coordinate to the imine intermediate and direct the delivery of the hydride from one face, leading to the preferential formation of one enantiomer.

Chiral Resolution is a classical technique used to separate a racemic mixture of the final product. This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, treatment with a base regenerates the pure enantiomer of the amine.

Enantioselective Synthesis of this compound

The most direct approach to establishing the stereochemistry of this compound is through asymmetric synthesis, where the desired stereoisomers are formed preferentially. A key strategy for this transformation is asymmetric reductive amination.

Asymmetric reductive amination involves the condensation of a ketone with a chiral amine, followed by the reduction of the resulting imine or enamine intermediate. To synthesize this compound, cyclohexanone would be reacted with an enantiomerically pure source of 3-methylbutan-2-amine. The stereocenter in the amine directs the addition of the hydride reductant to the iminium intermediate, leading to the formation of one diastereomer in excess. The choice of catalyst and reducing agent is critical for achieving high diastereoselectivity. Modern methods often employ transition-metal catalysts, such as those based on iridium or rhodium, with chiral phosphoramidite (B1245037) ligands, which facilitate the reaction with high efficiency and stereocontrol under mild conditions. nih.govnih.gov

Another advanced method for accessing chiral dialkyl amines involves the nickel-catalyzed enantioselective reductive hydroalkylation of enamides. chemrxiv.org This protocol allows for the coupling of an enamide (derived from cyclohexanone) with an alkyl halide in the presence of a chiral nickel catalyst and a silane (B1218182) reducing agent, providing a direct route to α-branched chiral amine derivatives with excellent enantioselectivity. chemrxiv.org

| Catalyst System | Amine Source | Ketone/Precursor | Diastereoselectivity/ee | Reference |

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Primary Alkyl Amines | Various Ketones | High to Excellent ee | nih.gov |

| Ni-Catalyst / Chiral BOX Ligand | Enamide from Cyclohexanone | Alkyl Halides | 90-96% ee | chemrxiv.org |

| (Not Specified) | (R)-α-Ethylbenzylamine | Various Ketones | High Diastereoselectivity |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture of a chiral compound entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. acs.orgnih.gov This process combines the kinetic resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer.

For a racemic mixture of this compound, a chemoenzymatic DKR process would be highly effective. This method typically employs a lipase (B570770), such as Candida antarctica lipase B (CALB), for the stereoselective acylation of one enantiomer of the amine. nih.gov Simultaneously, a metal catalyst is used to racemize the unreacted, slower-reacting amine enantiomer. This allows the entire starting material to be converted into a single enantiomer of the acylated product. Palladium and Ruthenium complexes are commonly used as racemization catalysts. acs.orgrsc.org For instance, palladium supported on alkaline earth carbonates or sulfates has proven to be an efficient heterogeneous catalyst for the racemization of chiral amines, which can be combined with enzymatic resolution in a one-pot process. rsc.org

| Racemization Catalyst | Enzyme | Acyl Donor | Substrate Class | Typical Yield/ee | Reference |

| Pd on BaSO₄, CaCO₃, etc. | Immobilized Lipase | (Not specified) | Benzylic Amines | Good Yields | rsc.org |

| Ru-cyclopentadienone complex | (Not specified) | (Not specified) | Broad Range of Amines | (Not specified) | rsc.org |

| Pd Nanocatalyst | CALB | Isopropyl Acetate | Primary Amines | High Yield, >99% ee | nih.gov |

| Co-immobilized Ru-catalyst/CALB | CALB | Ethyl Methoxy Acetate | 1-Phenylethylamine | 99% Yield, 99% ee | acs.org |

Use of Chiral Auxiliaries

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary-based approach provides excellent stereocontrol. A prominent example is the use of tert-butanesulfinamide, developed by Ellman. yale.edu In this method, an enantiopure tert-butanesulfinamide (either (R) or (S)) is condensed with cyclohexanone to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the nucleophilic addition of a 3-methylbutan-2-yl organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine C=N bond in a highly diastereoselective manner. The final step involves the acidic cleavage of the N-S bond to release the desired chiral amine, this compound, in high enantiomeric purity. yale.edu

| Chiral Auxiliary | Substrate | Reagent | Key Intermediate | Outcome | Reference |

| tert-Butanesulfinamide | Ketones/Aldehydes | Organometallic Reagents | N-Sulfinylimines | High Yield, High de/ee | yale.edu |

| Oxazolidinones | Carboxylic Acids | Alkyl Halides | Chiral Enolates | High Diastereoselectivity | wikipedia.org |

| C₂-Symmetrical Diamines | Aldehydes | Organolithium Reagents | Chiral Aminals | High Diastereoselectivity | iupac.org |

Derivatization Strategies for this compound

The secondary amine functionality in this compound serves as a key handle for further molecular elaboration through derivatization. Standard reactions such as amide formation, alkylation, and arylation allow for the synthesis of a diverse library of analogues.

Amide Formation Reactions

Amide bond formation is one of the most fundamental and reliable reactions in organic synthesis. The secondary amine of this compound can be readily acylated to form the corresponding tertiary amide. This is typically achieved by reacting the amine with a more electrophilic carboxylic acid derivative, such as an acyl chloride or an acid anhydride. lumenlearning.comuomustansiriyah.edu.iq The reaction proceeds via nucleophilic acyl substitution and is generally high-yielding.

Alternatively, amides can be formed directly from carboxylic acids using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.com

| Acylating Agent | Reaction Conditions | Product Type | General Applicability | Reference |

| Acyl Chlorides | Base (e.g., Pyridine, Et₃N) | Tertiary Amide | High | libretexts.orgyoutube.com |

| Acid Anhydrides | (Often neat or with mild heat) | Tertiary Amide | High | libretexts.org |

| Carboxylic Acid + DCC | Anhydrous Solvent (e.g., DCM) | Tertiary Amide | Broad | masterorganicchemistry.com |

| Carboxylic Acid | High Temperature (Pyrolysis) | Tertiary Amide | Limited | lumenlearning.commasterorganicchemistry.com |

Alkylation and Arylation Reactions

The nitrogen atom in this compound can be further substituted through alkylation and arylation reactions to yield tertiary amines.

Alkylation: Direct N-alkylation can be accomplished by treating the secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) via an Sₙ2 reaction. wikipedia.org While alkylation of primary amines can often lead to mixtures of secondary, tertiary, and even quaternary ammonium salts due to overalkylation, the alkylation of a secondary amine to a tertiary amine is generally more controllable. uomustansiriyah.edu.iqmasterorganicchemistry.com Modern protocols using specific catalysts or conditions, such as performing the reaction in an aqueous medium with sodium bicarbonate, can achieve high yields for the direct N-alkylation of secondary amines. researchgate.net

Arylation: The introduction of an aryl group onto the nitrogen atom is most effectively achieved using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. More recently, transition-metal-free methods have been developed, for instance, using aryne precursors generated from o-diiodoarenes and sodium hydride to achieve N-arylation. rsc.org

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide | Base (e.g., NaHCO₃), Heat | Tertiary Amine | wikipedia.orgresearchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate | Pd-catalyst, phosphine ligand, base | Tertiary Aryl Amine | (General Knowledge) |

| N-Arylation (Aryne) | o-Diiodoarene | Sodium Hydride | Tertiary Aryl Amine | rsc.org |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | uni-bayreuth.de |

Mechanistic Investigations of Reactions Involving N 3 Methylbutan 2 Yl Cyclohexanamine

Reaction Pathway Elucidation

A fundamental aspect of understanding any chemical transformation is the elucidation of its reaction pathway. This involves identifying the sequence of elementary steps through which reactants are converted into products. For N-(3-methylbutan-2-yl)cyclohexanamine, this would be crucial for optimizing reaction conditions and predicting product formation in synthetic applications.

Identification of Key Intermediates

Research into the key intermediates of reactions involving this compound is currently unavailable. Such studies would typically employ spectroscopic techniques (like NMR, IR, and mass spectrometry) and computational modeling to identify and characterize transient species that are formed and consumed during the reaction.

Transition State Characterization

The characterization of transition states—the highest energy points on a reaction coordinate—is vital for a deep understanding of reaction kinetics. There are no published studies that computationally or experimentally characterize the transition states in reactions where this compound is a reactant.

Kinetic and Thermodynamic Studies

The rates and energy changes associated with chemical reactions are fundamental to their practical application. Kinetic and thermodynamic studies provide this essential quantitative data.

Determination of Rate Laws and Reaction Orders

No experimental data is available to establish the rate laws and reaction orders for transformations involving this compound. Determining these would involve systematic experiments that vary the concentration of reactants and monitor the effect on the reaction rate. nist.gov

Investigation of Isotope Effects (e.g., Carbon Isotope Effect)

Isotope effect studies, which can provide profound insight into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step, have not been reported for this compound.

Catalytic Cycle Analysis

If this compound were to be used as a catalyst, for example in asymmetric synthesis, a detailed analysis of the catalytic cycle would be paramount. This would involve identifying all the steps in the cycle, including substrate binding, the chemical transformation itself, product release, and catalyst regeneration. Currently, no such catalytic applications or corresponding cycle analyses for this specific compound have been documented in the literature.

Role of Metal Complexes in C-N Bond Activation

The activation and subsequent cleavage of the carbon-nitrogen (C-N) bond in secondary amines is a chemically challenging yet synthetically valuable transformation. Transition metal complexes are often employed to facilitate this process through various mechanistic pathways. For a substrate like this compound, a metal complex would typically initiate the reaction by coordinating to the nitrogen atom.

The activation process generally proceeds through one of several key steps:

Oxidative Addition: A low-valent metal center can insert into the C-N bond, leading to a higher oxidation state for the metal and the formation of new metal-carbon and metal-nitrogen bonds. This is a common pathway for metals such as palladium and nickel.

β-Hydride Elimination: If the alkyl groups attached to the nitrogen contain β-hydrogens, the metal complex can facilitate their elimination, leading to the formation of an imine and a metal-hydride species.

Protonolysis: In the presence of an acidic co-catalyst or substrate, the C-N bond can be cleaved following protonation of the amine.

The specific pathway is highly dependent on the choice of metal, its oxidation state, and the electronic and steric properties of the ligands coordinated to it.

Table 1: Plausible Metal Centers for C-N Bond Activation

| Metal | Common Oxidation States | Potential Mechanistic Step |

|---|---|---|

| Palladium (Pd) | 0, +2 | Oxidative Addition |

| Nickel (Ni) | 0, +2 | Oxidative Addition |

| Rhodium (Rh) | +1, +3 | C-H Activation followed by rearrangement |

| Iridium (Ir) | +1, +3 | C-H Activation |

Note: This table is illustrative of general principles in C-N bond activation and does not represent experimentally verified data for this compound.

Ligand Effects on Catalytic Performance

Key ligand effects include:

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can promote oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially favoring other mechanistic pathways.

Steric Hindrance: Bulky ligands can create a specific coordination environment around the metal, influencing substrate approach and selectivity. For a sterically demanding substrate like this compound, the size of the ligands would be a critical parameter to optimize.

Bite Angle: For bidentate ligands, the bite angle (the L-M-L angle) can significantly impact the geometry of the metal complex and, consequently, its reactivity and stability.

Table 2: Representative Ligand Classes and Their Potential Influence

| Ligand Type | Example | Primary Influence | Potential Effect on Catalysis |

|---|---|---|---|

| Phosphines | Triphenylphosphine | Electronic and Steric | Tuning reactivity and stability |

| N-Heterocyclic Carbenes (NHCs) | IMes | Strong σ-donors | Enhancing catalyst stability and activity |

Note: This table provides general examples of ligand effects in catalysis. The specific effects on reactions involving this compound would require experimental validation.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the N-(3-Methylbutan-2-yl)cyclohexanamine Scaffold

Systematic modification of a lead compound is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this would involve discrete alterations to its core components.

Alterations to the cyclohexane (B81311) ring can significantly impact a molecule's interaction with its biological target. While no specific studies on this compound were found, general strategies would include the introduction of substituents at various positions. For instance, the placement of small alkyl groups, polar functionalities (e.g., hydroxyl, amino), or electron-withdrawing/donating groups could probe the steric and electronic requirements of the binding pocket. The conformational locking of the cyclohexane ring, for example through the introduction of a double bond to create a cyclohexene (B86901) or the incorporation of a bicyclic system, could also be explored to understand the preferred geometry for activity.

The N-(3-methylbutan-2-yl) group is a key feature, and its modification would be crucial to understanding the SAR. Variations could include altering the length of the carbon chain, the degree and position of branching, or the complete replacement of the chain with other lipophilic groups. For example, investigating analogues with N-isopropyl, N-isobutyl, or N-neopentyl groups could provide insights into the optimal size and shape of this substituent for biological activity.

Design of Bioisosteric Analogues

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. In the context of this compound, bioisosteric replacement could be applied to several parts of the molecule. For instance, the cyclohexane ring could be replaced by other cyclic systems such as cyclopentane, piperidine, or even aromatic rings like phenyl, to explore different spatial arrangements and electronic properties. The secondary amine linkage could also be a target for bioisosteric replacement with groups like an ether, thioether, or amide to modulate stability and hydrogen bonding capacity.

Stereochemical Influences on Activity

This compound is a chiral molecule with multiple stereocenters. The spatial arrangement of atoms is often critical for a molecule's interaction with a chiral biological target, such as a receptor or enzyme.

The different stereoisomers (enantiomers and diastereomers) of this compound would be expected to exhibit different biological activities. The separation and individual testing of each stereoisomer are essential to identify the eutomer—the most active stereoisomer. This information provides a deeper understanding of the three-dimensional pharmacophore and can guide the design of more potent and selective analogues. However, no specific studies detailing the stereoselective synthesis and differential activity of the stereoisomers of this compound have been reported in the available literature.

No Specific Research Found on Atropoisomerism of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the structure-activity relationship (SAR) or the impact of atropoisomerism for the chemical compound This compound could be located.

Atropoisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to chiral molecules. This phenomenon is a significant consideration in drug design and medicinal chemistry as different atropisomers of a compound can exhibit distinct biological activities. nih.govnih.gov The stability of these isomers is classified based on their half-life of racemization, ranging from rapidly interconverting (Class 1) to stereochemically stable (Class 3). nih.govbaranlab.org

While atropisomerism is well-documented in various molecular scaffolds, particularly biaryls, heterobiaryls, and N-aryl amides, its occurrence and impact in simpler, non-aromatic systems like N-alkylated cyclohexanamines are not widely reported. semanticscholar.orgresearchgate.net The rotation around the C-N bond in this compound, which connects the cyclohexyl and the 3-methylbutan-2-yl groups, is generally expected to have a low energy barrier, making the existence of stable, isolable atropisomers at room temperature highly unlikely.

The rational design of analogues and the study of SAR are crucial for optimizing the therapeutic properties of a lead compound. Such studies involve systematic modifications of a molecule's structure to understand how these changes affect its biological activity. However, without initial data on the biological activity of this compound or its analogues, a discussion on its SAR or the rational design of new derivatives remains purely hypothetical.

The specific information required to generate an article focusing on the structure-activity relationship and the impact of atropoisomerism for this compound is not available in the public scientific literature. Research on atropisomerism has predominantly focused on more sterically hindered systems, and there is no indication that this specific compound exhibits this stereochemical property in a stable form. Therefore, the requested article cannot be generated with scientific accuracy based on currently available information.

Biological Interaction Studies and Mechanistic Research of N 3 Methylbutan 2 Yl Cyclohexanamine Derivatives

In Vitro Assessment of Biological Targets and Pathways

In vitro studies have been instrumental in identifying and characterizing the molecular targets of N-(3-methylbutan-2-yl)cyclohexanamine derivatives. These investigations have centered on their effects on a specific G-protein coupled receptor, while their interactions with other significant cellular components, such as Janus Kinase 2 and microtubules, remain less understood.

A key derivative, known as 2-PCCA, has been identified as a potent agonist for the orphan G-protein coupled receptor GPR88, which is predominantly expressed in the striatum. nih.gov Structure-activity relationship (SAR) studies on 2-PCCA and its analogs have been conducted to understand the key structural features necessary for GPR88 agonist activity. nih.govacs.org

Research has demonstrated that these compounds activate GPR88, which is coupled to Gαi subunits. nih.govnih.gov This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) production. nih.govresearchgate.net The interaction is believed to occur at an allosteric site on the receptor. rti.orgresearchgate.net The potency of these agonists is influenced by substitutions on the bisphenyl moiety of the molecule. For instance, the unsubstituted analog of 2-PCCA showed lower potency. nih.govacs.org Further SAR studies have indicated that the aniline (B41778) moiety of 2-PCCA is a suitable site for modifications to improve properties such as potency and reduce lipophilicity. acs.orgnih.gov Computational modeling studies have supported these findings, suggesting that substituents on the biphenyl (B1667301) ring interact with a hydrophobic binding pocket. acs.orgnih.gov

Currently, there is no publicly available scientific literature or research data to suggest that this compound or its derivatives act as inhibitors of Janus Kinase 2 (JAK2). The primary focus of research for this class of compounds has been on their activity as GPR88 agonists.

There is no available research to indicate that this compound or its analogs target microtubules. The scientific investigation of these compounds has not explored their potential interactions with the tubulin-microtubule system.

Cellular Activity and Mechanistic Elucidation

The cellular effects of this compound derivatives, particularly as GPR88 agonists, have been characterized through concentration-response studies and the analysis of their impact on intracellular signaling pathways.

The agonist activity of 2-PCCA and its analogs at the GPR88 receptor has been quantified through concentration-response studies. In HEK293 cells stably expressing the human GPR88 receptor, 2-PCCA demonstrated a half-maximal effective concentration (EC50) of 911 nM, with a corresponding pEC50 value of 6.04. nih.govacs.org Its pure (1R,2R)-diastereomer was found to be more potent, with an EC50 of 603 nM (pEC50 = 6.22). nih.govacs.org In transiently transfected HEK293T cells, 2-PCCA inhibited isoproterenol-induced cAMP formation with an EC50 of 877 nM (pEC50 = 6.06). nih.govacs.org The (1R,2R)-isomer was approximately five times more potent than the (1S, 2S)-isomer in these assays. nih.govacs.org Discrepancies in reported EC50 values for 2-PCCA are thought to be due to the different assay systems used. nih.gov

Table 1: Concentration-Response Data for GPR88 Agonists

| Compound | Cell Line | Assay Type | EC50 (nM) | pEC50 |

| 2-PCCA | Stable GPR88-22F HEK293 | GloSensor cAMP | 911 | 6.04 |

| (1R,2R)-isomer of 2-PCCA | Stable GPR88-22F HEK293 | GloSensor cAMP | 603 | 6.22 |

| 2-PCCA | Transiently transfected GPR88 HEK293T | cAMP Biosensor | 877 | 6.06 |

| (1R,2R)-isomer of 2-PCCA | Transiently transfected GPR88 HEK293T | cAMP Biosensor | 373 | - |

| (1S,2S)-isomer of 2-PCCA | Transiently transfected GPR88 HEK293T | cAMP Biosensor | ~1865 | - |

| 2-PCCA | Stable PPLS-HA-GPR88 CHO | Lance cAMP | 116 | - |

| (1R,2R)-enantiomer of 2-PCCA | Stable PPLS-HA-GPR88 CHO | Lance cAMP | 56 | - |

The primary signaling pathway modulated by this compound derivatives like 2-PCCA is the Gαi-coupled pathway associated with the GPR88 receptor. nih.govnih.gov Activation of GPR88 by these agonists leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cAMP. nih.govresearchgate.net This was demonstrated in studies where 2-PCCA inhibited isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner in cells expressing GPR88. nih.govacs.org This effect was not observed in control cells lacking the receptor, confirming that the cAMP inhibition is mediated through GPR88. nih.govnih.gov Furthermore, it was shown that 2-PCCA does not induce calcium mobilization, indicating a lack of Gαq-mediated response. nih.govnih.gov The activation of the Gαi pathway by GPR88 agonists can also influence the signaling of other GPCRs, with studies showing that GPR88 can inhibit the signaling of opioid receptors. elifesciences.org

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in N-(3-methylbutan-2-yl)cyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different hydrogen atoms in the molecule are expected. The chemical shifts are influenced by the electron density around the protons. Protons on carbons adjacent to the nitrogen atom will be deshielded and thus appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Similar to ¹H NMR, carbons bonded to the nitrogen atom will be shifted downfield.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the molecule, helping to trace the connectivity of the alkyl chains. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclohexyl-CH-N | 2.5 - 2.9 | 55 - 60 |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | 25 - 35 |

| N-H | 0.8 - 1.5 (broad) | - |

| N-CH-(CH₃)(CH(CH₃)₂) | 2.6 - 3.0 | 58 - 63 |

| CH₃-CH-N | 0.9 - 1.1 (doublet) | 18 - 22 |

| (CH₃)₂CH- | 0.8 - 1.0 (doublet) | 19 - 23 |

| (CH₃)₂CH- | 1.5 - 1.8 (multiplet) | 30 - 35 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation. A key fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. This results in the formation of a stable, nitrogen-containing cation. For this compound, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, confirming its chemical formula.

Expected Mass Spectrometry Fragmentation for this compound:

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [M]+• | 183 | Molecular Ion |

| [M-CH(CH₃)₂]+ | 140 | Alpha-cleavage with loss of an isopropyl radical |

| [M-C₆H₁₁]+ | 100 | Alpha-cleavage with loss of a cyclohexyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a key feature in the IR spectrum is the N-H stretch of the secondary amine.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (weak to medium, sharp) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| N-H | Bend | 1550 - 1650 (variable) |

| C-N | Stretch | 1020 - 1250 |

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a lipophilic amine like this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The retention time of the compound is influenced by the composition of the mobile phase (e.g., the ratio of organic solvent to water) and its pH. Due to the basic nature of the amine, a buffered mobile phase is often used to ensure consistent ionization and reproducible retention times. Purity is assessed by the presence of a single major peak, with the area of this peak relative to the total area of all peaks providing a quantitative measure of purity.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate) |

| Detection | UV (at a low wavelength, e.g., 200-220 nm) or Mass Spectrometry (LC-MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation. Due to the basic nature of amines, which can lead to peak tailing on standard columns, a base-deactivated column or a column with a more polar stationary phase is often preferred.

The retention time in GC is dependent on the volatility of the compound and its interaction with the stationary phase. The temperature program of the GC oven is optimized to achieve good separation of the target compound from any impurities. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the sample.

Typical GC Parameters:

| Parameter | Condition |

| Column | DB-5ms, HP-5, or a specific amine-dedicated column |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Flash Column Chromatography for Purification

Flash column chromatography is a critical technique for the purification of synthetic compounds like this compound from reaction mixtures. rsc.org Given the basic nature of the amine functional group, special considerations are necessary to achieve efficient separation and prevent poor peak shape or product loss on the acidic silica (B1680970) gel stationary phase. biotage.com

The primary challenge in purifying basic amines on standard silica gel is the strong interaction between the lone pair of the nitrogen atom and the acidic silanol (B1196071) groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, irreversible adsorption, and potential degradation of the target compound. biotage.com To mitigate these effects, the mobile phase is often modified by adding a small amount of a competitive base, such as triethylamine (B128534) (TEA) or ammonium hydroxide. These additives neutralize the acidic sites on the silica, allowing the desired amine to elute more symmetrically and efficiently. biotage.com

Alternatively, specialized stationary phases can be employed. Amino-functionalized silica columns, where the silica surface is bonded with aminopropyl groups, provide a less acidic environment that is more suitable for the purification of basic compounds. Another approach is to use reversed-phase chromatography, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often containing buffers to control the pH and ensure the amine is in its neutral, free-base form for better retention and separation. biotage.com

A typical purification protocol for this compound post-synthesis might involve a gradient elution system. The process would start with a nonpolar solvent like hexane (B92381) and gradually increase the polarity by adding a solvent such as ethyl acetate, along with a constant small percentage of triethylamine.

Table 1: Illustrative Flash Chromatography Purification Parameters

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica Gel (200-300 mesh) rsc.org |

| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |

| Elution Method | Gradient: 0% to 20% Ethyl Acetate over 20 column volumes |

| Detection | UV at 254 nm and/or Potassium Permanganate stain for TLC |

| Outcome | Isolation of this compound from nonpolar impurities and starting materials. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. nih.govnih.gov For a chiral molecule like this compound, this technique is the gold standard for assigning the configuration of all its stereogenic centers. soton.ac.uk

The application of this method first requires the growth of a high-quality single crystal of the compound, which can be a significant challenge for small, flexible molecules. nih.gov If the parent amine does not crystallize readily, derivatization to form a crystalline salt with a chiral acid of known absolute configuration (e.g., mandelic acid or tartaric acid) is a common strategy. rsc.org

Once a suitable crystal is obtained and diffracted using X-rays, the resulting data allows for the calculation of an electron density map, which reveals the precise position of each atom in the crystal lattice. For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the intensities of specific pairs of reflections, known as Bijvoet pairs, will be slightly different. rsc.orgresearchgate.net This difference allows for the unambiguous assignment of the absolute structure. The Flack parameter is a value calculated during structure refinement that indicates the correctness of the assigned stereochemistry; a value close to zero for a known chirality confirms the assignment. rsc.org

The crystallographic data would not only confirm the R/S configuration at each chiral center but also provide detailed information on bond lengths, bond angles, and torsional angles. This reveals the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the N-(3-methylbutan-2-yl) substituent in the solid state.

Table 2: Hypothetical Crystallographic Data for a Derivative

| Parameter | Expected Data |

|---|---|

| Empirical Formula | C₁₂H₂₅N (as a salt with a chiral acid) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ (a common chiral space group) soton.ac.uk |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Flack Parameter | ~0.0(1) |

| Key Findings | Unambiguous assignment of all stereocenters; detailed conformational analysis of the six-membered ring. |

Chiral Analytical Methods (e.g., Chiral HPLC, Polarimetry)

While X-ray crystallography provides absolute stereochemical information on a single crystal, chiral analytical methods are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a bulk sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for this purpose. mdpi.com

For the separation of the enantiomers of this compound, polysaccharide-based CSPs are often highly effective. nih.govyakhak.org These columns, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, create a chiral environment where the two enantiomers can have different interaction strengths, leading to different retention times. mdpi.comyakhak.org

The choice of mobile phase is crucial for achieving separation. chromatographyonline.com Typically for amines, a normal-phase system consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol) is used. yakhak.org The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and prevent interactions with residual silanol groups on the CSP support. chromatographyonline.com By analyzing a racemic sample, a method can be developed that shows two distinct, baseline-separated peaks corresponding to the two enantiomers. The relative area of these peaks can then be used to calculate the enantiomeric excess of an enriched sample.

Table 3: Representative Chiral HPLC Method

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) mdpi.comyakhak.org |

| Mobile Phase | 95:5 Hexane:Isopropanol + 0.1% Diethylamine chromatographyonline.com |

| Flow Rate | 1.0 mL/min yakhak.org |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation of the (R,R...)- and (S,S...)-enantiomer pairs. |

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While less precise for determining high enantiomeric purities compared to chiral HPLC, it is a rapid method for assessing the optical activity of a sample. mdpi.com A solution of an enantiomerically pure sample of this compound would exhibit a specific rotation, [α], which is a characteristic physical property. A racemic mixture would show no optical rotation. The measured rotation of a sample can be compared to the known specific rotation of the pure enantiomer to provide an estimate of its enantiomeric purity.

Lack of Publicly Available Research Data Precludes Comprehensive Computational Analysis of this compound

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry data for the compound this compound. Despite the growing importance of computational methods in chemical research, detailed studies on the electronic structure, molecular properties, and potential interactions of this specific secondary amine appear to be unpublished or not indexed in major scientific repositories. Consequently, a detailed analysis as outlined by the requested structure cannot be completed at this time.

Computational chemistry is a powerful tool for predicting the behavior of molecules, offering insights that complement and guide experimental research. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are fundamental to understanding the electronic landscape of a molecule, its reactivity, and its physical properties. Molecular modeling and simulations, including conformation analysis and molecular dynamics, further allow for the exploration of a compound's three-dimensional structure and its dynamic interactions with biological targets. Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies leverage computational data to predict the biological activity or properties of chemical compounds.

However, the application of these sophisticated computational techniques requires foundational research to have been conducted and published. In the case of this compound, the necessary scholarly articles and datasets that would provide the basis for a comprehensive computational analysis are not available in the public domain. Searches for specific quantum chemical investigations, molecular modeling studies, or chemoinformatic analyses related to this compound have not yielded any relevant results.

While general principles of computational chemistry can be applied to hypothesize the characteristics of this compound, any such discussion would be purely speculative and would not meet the standards of a scientifically rigorous and data-driven article. The generation of novel computational data would require dedicated research using specialized software and high-performance computing resources, which is beyond the scope of this response.

The absence of published research on the computational and theoretical chemistry of this compound highlights a potential area for future investigation within the scientific community. Such studies would be invaluable in characterizing this compound and could pave the way for its potential applications. Until such research is conducted and disseminated, a detailed and authoritative article on its computational aspects cannot be responsibly generated.

Computational and Theoretical Chemistry of N 3 Methylbutan 2 Yl Cyclohexanamine

Chemoinformatics and QSAR Approaches

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that illustrates the common molecular interaction capacities of a group of active compounds.

Key features typically included in a pharmacophore model are:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups

The development of a pharmacophore model for a series of ligands, such as derivatives of N-(3-methylbutan-2-yl)cyclohexanamine, would involve aligning a set of active molecules and identifying the common chemical features that are crucial for their biological activity. This model could then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

3D-QSAR Model Development and Validation

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov These models are instrumental in understanding the structural requirements for activity and in predicting the potency of newly designed molecules. mdpi.com

The typical workflow for developing a 3D-QSAR model includes:

Dataset Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and interaction fields (steric and electrostatic) are calculated at each grid point. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) analysis is commonly used to derive a mathematical equation that links the variations in the molecular fields to the differences in biological activity.

Model Validation: The predictive power of the model is rigorously assessed using techniques such as cross-validation and external test sets. nih.gov A statistically robust model would exhibit high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov

For this compound and its analogs, a 3D-QSAR study would yield contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. researchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. researchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening can be broadly categorized into two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of molecules that are known to be active. Techniques such as similarity searching and pharmacophore-based screening are employed to find other molecules with similar properties.

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of potential ligands.

In the context of this compound, if a set of active analogs were identified, a pharmacophore model or a 3D-QSAR model could be used as a filter in a virtual screening campaign to discover novel and potent compounds. researchgate.net

Theoretical Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their synthesis and characterization. sebhau.edu.ly Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to forecast various types of spectra.

For this compound, theoretical predictions could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds.

Mass Spectrometry (MS): While direct prediction of fragmentation patterns is complex, computational methods can help in understanding the stability of potential fragment ions.

These theoretical calculations would provide a valuable reference for the experimental characterization of this compound and its derivatives.

Future Research Directions and Potential Academic Contributions

Development of Novel Synthetic Routes to Related Amines

The synthesis of secondary amines is a cornerstone of organic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.net While traditional methods like the N-alkylation of primary amines and reductive amination are widely used, they can suffer from limitations such as over-alkylation and the generation of byproducts. researchgate.net Future research could focus on developing more efficient, selective, and sustainable methods to synthesize N-(3-methylbutan-2-yl)cyclohexanamine and its analogs.

Modern synthetic strategies offer promising avenues for exploration. ijrpr.com Transition metal-catalyzed reactions, C-H functionalization, and hydroamination are at the forefront of amine synthesis. ijrpr.comdesigner-drug.com For instance, developing a catalytic system for the direct coupling of cyclohexene (B86901) or a related cyclohexane (B81311) precursor with 3-methylbutan-2-amine would represent a highly atom-economical approach. Another area of interest is the use of N-aminopyridinium salts as versatile ammonia (B1221849) synthons, which allows for self-limiting alkylation to selectively produce secondary amines, thereby avoiding the common problem of overalkylation. acs.org

Research in this area could lead to the creation of a diverse library of related secondary amines with varied steric and electronic properties, which would be invaluable for screening in other applications.

| Synthetic Method | Description | Potential Advantages for Synthesizing Related Amines | Challenges |

|---|---|---|---|

| Reductive Amination | A two-step process involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. | Versatile and widely applicable for a range of amine and carbonyl precursors. | Requires a carbonyl precursor; potential for side reactions. researchgate.net |

| N-Alkylation | The reaction of a primary amine with an alkyl halide (Hoffmann's alkylation). researchgate.net | Conceptually simple and uses readily available starting materials. researchgate.net | Poor chemoselectivity often leads to over-alkylation (formation of tertiary amines and quaternary salts). researchgate.net |

| Transition Metal-Catalyzed C-N Cross-Coupling | Methods like the Buchwald-Hartwig amination that form C-N bonds using a metal catalyst. | High functional group tolerance and broad scope for aryl and heteroaryl amines. researchgate.net | Catalyst cost and sensitivity; may require specific ligands. |

| Hydroaminomethylation | A cascade reaction involving the hydroformylation of an olefin to an aldehyde, followed by reductive amination. designer-drug.com | Highly atom-economical, starting from simple olefins. designer-drug.com | Requires specialized catalyst systems (e.g., Rh/Ir) and control of reaction conditions to ensure selectivity. designer-drug.com |

Exploration of this compound as a Ligand or Catalyst Component

The nitrogen atom in amines possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal centers. purkh.com This property makes amines valuable as ligands in transition metal catalysis. ijrpr.com The specific steric bulk provided by the cyclohexyl and 3-methylbutyl groups in this compound could be advantageous. Bulky ligands are often crucial for creating a specific coordination environment around a metal center, which can enhance selectivity (e.g., enantioselectivity or regioselectivity) and stabilize reactive catalytic species.

Future academic work could involve synthesizing coordination complexes of this amine with various transition metals (e.g., palladium, rhodium, iridium, copper) and evaluating their catalytic activity in reactions such as:

Cross-coupling reactions: Where the amine could serve as a supporting ligand to modulate the reactivity of the metal catalyst.

Asymmetric synthesis: Chiral versions of the amine could be synthesized and tested as ligands for enantioselective transformations.

Polymerization catalysis: The amine could be part of a catalyst system for olefin polymerization, influencing the properties of the resulting polymer.

Investigating the coordination chemistry and catalytic applications of this compound could contribute to the development of novel and more efficient catalytic systems. ijrpr.com

Interdisciplinary Research with Materials Science

Amines are fundamental building blocks in materials science, serving as key monomers and components in the synthesis of polymers like polyamides and polyurethanes. purkh.comsolubilityofthings.comacs.org They are also used to create functional materials for electronics, photonics, and biotechnology. ijrpr.com The incorporation of this compound into polymer backbones or as a functional side group could impart unique properties to the resulting materials.

Potential interdisciplinary research projects could include:

Polymer Synthesis: Using the amine as a monomer in the synthesis of novel polyamides, polyureas, or polyepoxides. acs.org The bulky, non-polar aliphatic groups would likely influence material properties such as solubility, thermal stability, and mechanical strength.

Surface Modification: Grafting the amine onto the surface of materials (e.g., silica (B1680970), nanoparticles) to alter their surface energy, hydrophobicity, and interaction with other molecules.

Development of Functional Resins: Incorporating the amine into epoxy resins as a curing agent. The structure of the amine would affect the cross-linking density and, consequently, the thermomechanical properties of the cured material.

Collaboration between organic chemists and materials scientists would be essential to fully explore the potential of this compound as a building block for advanced materials. solubilityofthings.com

Advanced Mechanistic Studies on Biological Interactions

Amines are ubiquitous in biological systems, functioning as neurotransmitters, amino acids, and key components of many pharmaceuticals. purkh.comnih.gov Their ability to accept protons makes them basic and allows them to participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. ijrpr.comnih.gov While no specific biological activity of this compound is documented, its structure warrants investigation.

Advanced mechanistic studies could probe the compound's potential interactions with biological systems. This research would not focus on therapeutic use but rather on understanding the fundamental interactions at a molecular level. Key research questions could include:

How does the compound interact with lipid bilayers and model cell membranes?

Does it bind to specific enzyme active sites, such as monoamine oxidases, which are known to process amine-containing substrates? acs.org

What are the kinetics and thermodynamics of its potential binding to transport proteins?

These studies would employ a range of biophysical and computational techniques to provide a detailed understanding of its molecular interactions, contributing to the broader knowledge of how molecules with similar structures behave in biological environments.

| Research Area | Technique/Methodology | Scientific Question to Address |

|---|---|---|

| Enzyme Inhibition Assays | Spectrophotometric or fluorometric assays using purified enzymes (e.g., amine oxidases). | Does the compound act as a substrate or inhibitor for enzymes involved in amine metabolism? acs.org |

| Membrane Interaction Studies | Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy with model lipid vesicles. | How does the compound partition into and potentially disrupt lipid membranes? |

| Computational Modeling | Molecular docking and molecular dynamics (MD) simulations. | What are the predicted binding modes and affinities of the compound with various protein targets? |

| Receptor Binding Assays | Radioligand binding assays using cell lines expressing specific amine receptors. | Does the compound exhibit any affinity for receptors that bind endogenous amines like serotonin (B10506) or dopamine? nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methylbutan-2-yl)cyclohexanamine under mild conditions?

- Methodological Answer : Synthesis can be optimized using visible-light-promoted metal-free approaches, which enable N-H insertions via donor/donor diazo precursors. Column chromatography (hexane:EtOAc gradients) and FT-IR spectroscopy (e.g., ν ~3415 cm⁻¹ for amine stretches) are critical for purification and structural confirmation . Copper-catalyzed functionalization of aliphatic tertiary amines also provides a robust pathway, with NMR (δ values for hydrogen and carbon atoms) used to verify product integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to moisture and incompatible reagents. Safety protocols include using personal protective equipment (PPE) and adhering to institutional guidelines for tertiary amine handling, as outlined in safety data sheets .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign δ values for cyclohexyl and methylbutyl groups (e.g., δ 1.2–2.5 ppm for aliphatic protons) .

- FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and alkyl C-H vibrations (~2900 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via exact mass analysis (e.g., [M+H]+ peaks) .

Q. What are the critical parameters for scaling up synthesis?

- Methodological Answer : Optimize reaction time, temperature, and catalyst loading (e.g., copper catalysts at 0.1–1 mol%). Monitor reaction progress via TLC or GC-MS. Purification scalability requires solvent selection (e.g., hexane/ethyl acetate) and automated chromatography systems .

Advanced Research Questions

Q. How can conflicting NMR data from tertiary amine derivatives be resolved?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Validate assignments using computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) . For crystalline derivatives, X-ray diffraction (SHELXL refinement) provides unambiguous structural confirmation .

Q. What computational strategies predict physicochemical properties and bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Optimize geometry and calculate electrostatic potentials using Gaussian or ORCA software.

- Molecular docking : Use AutoDock Vina with protein targets (e.g., 3G9k) to assess binding affinities .

- QSPR models : Train neural networks on datasets (e.g., logP, solubility) to predict ADME properties .

Q. How do metal-free N-H insertion mechanisms apply to this compound?

- Methodological Answer : Visible-light-mediated reactions involve singlet/triplet energy transfer pathways. Use transient absorption spectroscopy to study intermediates. Mechanistic insights are critical for optimizing reaction yields and selectivity .

Q. What role does crystallographic refinement play in structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.